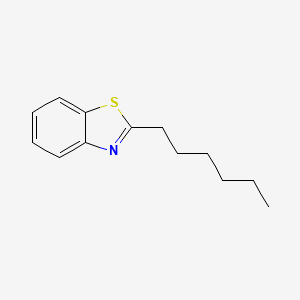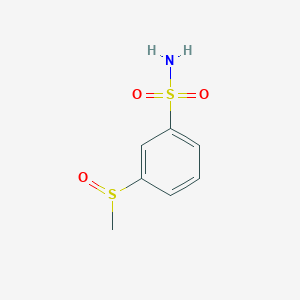
3-Methylsulfinyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)benzenesulfonamide typically involves the introduction of a methylsulfinyl group to a benzenesulfonamide scaffold. One common method involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)benzenesulfonamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to achieve high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone group.
Reduction: Reduction of the sulfinyl group back to a thioether.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)benzenesulfonamide.
Reduction: 3-(Methylthio)benzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylthio)benzenesulfonamide: Similar structure but with a thioether group instead of a sulfinyl group.
3-(Methylsulfonyl)benzenesulfonamide: Further oxidized form with a sulfone group.
N-Substituted benzenesulfonamides: Variants with different substituents on the sulfonamide nitrogen.
Uniqueness
3-(Methylsulfinyl)benzenesulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
210826-66-7 |
|---|---|
Molekularformel |
C7H9NO3S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
3-methylsulfinylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12(9)6-3-2-4-7(5-6)13(8,10)11/h2-5H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
MRMLQMUKWMKZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


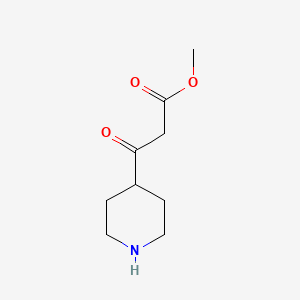
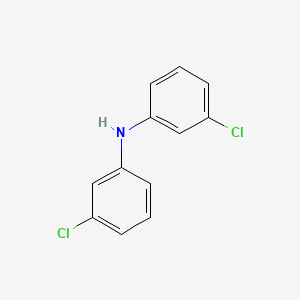
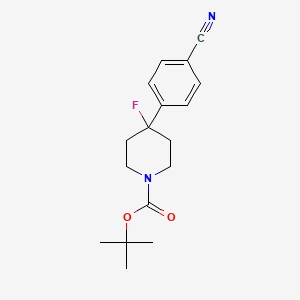
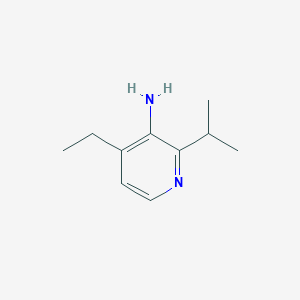
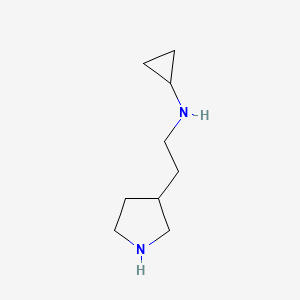
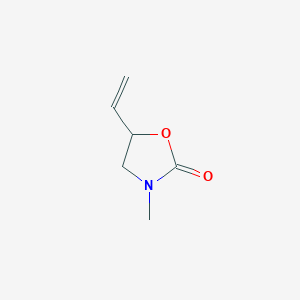
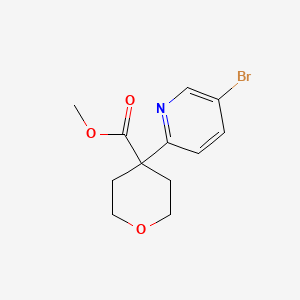
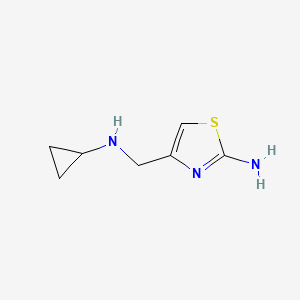
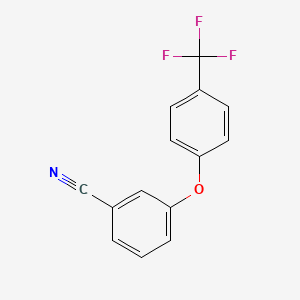
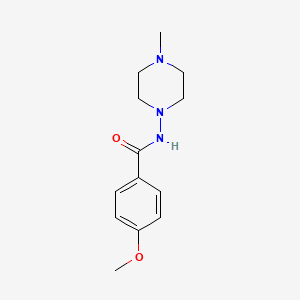
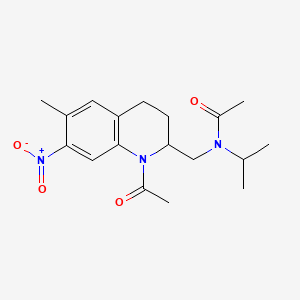
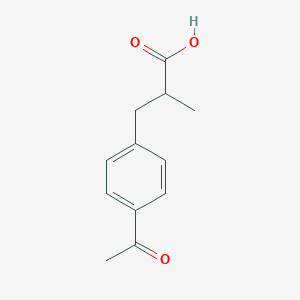
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)
